molecular formula C19H22ClN3O6 B14774206 Lenalidomide-acetamido-O-PEG1-C2-Cl

Lenalidomide-acetamido-O-PEG1-C2-Cl

Cat. No.: B14774206
M. Wt: 423.8 g/mol
InChI Key: MRHYPXAKGTVXKT-UHFFFAOYSA-N
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Description

Lenalidomide-acetamido-O-PEG1-C2-Cl is a derivative of lenalidomide, an immunomodulatory drug widely used in the treatment of various hematological cancers, such as multiple myeloma and myelodysplastic syndromes. This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating polyethylene glycol (PEG) and acetamido groups, which can improve solubility and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-acetamido-O-PEG1-C2-Cl involves several steps:

    Starting Material: Lenalidomide is used as the starting material.

    Acetamidation: The acetamido group is introduced by reacting the PEGylated lenalidomide with acetic anhydride or a similar acylating agent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.

    Quality Control: Rigorous testing for purity, potency, and stability is conducted to meet pharmaceutical standards.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the acetamido and PEG moieties.

    Reduction: The compound can be reduced under specific conditions, affecting the functional groups attached to the lenalidomide core.

    Substitution: The chlorine atom can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Lenalidomide-acetamido-O-PEG1-C2-Cl has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its effects on cellular processes, including cell proliferation, apoptosis, and immune modulation.

    Medicine: Explored for its potential in treating various cancers and inflammatory diseases due to its enhanced solubility and bioavailability.

    Industry: Utilized in the development of new pharmaceuticals and drug delivery systems.

Mechanism of Action

Lenalidomide-acetamido-O-PEG1-C2-Cl exerts its effects through multiple mechanisms:

    Molecular Targets: The compound targets cereblon, a protein involved in the ubiquitin-proteasome pathway, leading to the degradation of specific proteins.

    Pathways Involved: It modulates the immune response by affecting cytokine production and T-cell activation. Additionally, it inhibits angiogenesis by blocking the formation of new blood vessels.

Comparison with Similar Compounds

    Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.

    Pomalidomide: Another derivative of thalidomide with similar therapeutic effects but different pharmacokinetic properties.

    Lenalidomide-PEG1-azide: A related compound with a PEG chain and azide group, used in click chemistry and PROTAC research.

Uniqueness: Lenalidomide-acetamido-O-PEG1-C2-Cl stands out due to its enhanced solubility and bioavailability, making it more effective in therapeutic applications. The incorporation of PEG and acetamido groups improves its pharmacokinetic profile, allowing for better drug delivery and reduced side effects.

Properties

Molecular Formula

C19H22ClN3O6

Molecular Weight

423.8 g/mol

IUPAC Name

2-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide

InChI

InChI=1S/C19H22ClN3O6/c20-6-7-28-8-9-29-11-17(25)21-14-3-1-2-12-13(14)10-23(19(12)27)15-4-5-16(24)22-18(15)26/h1-3,15H,4-11H2,(H,21,25)(H,22,24,26)

InChI Key

MRHYPXAKGTVXKT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCCl

Origin of Product

United States

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